molecular formula C17H21NO4 B1247458 11alpha-Hydroxygalanthamine

11alpha-Hydroxygalanthamine

Cat. No.: B1247458
M. Wt: 303.35 g/mol
InChI Key: YLFKDWVECRVHGB-LSCFUAHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11alpha-Hydroxygalanthamine is a hydroxylated analog of the naturally occurring alkaloid galanthamine, which is sourced from plants like the snowdrop (Galanthus nivalis). Galanthamine is a well-characterized acetylcholinesterase inhibitor and a positive allosteric modulator of nicotinic acetylcholine receptors, constituting a dual mechanism of action that is of significant interest in neuroscience research, particularly for the investigation of Alzheimer's disease. While the parent compound galanthamine is approved for the treatment of mild to moderate Alzheimer's and has demonstrated efficacy in improving cognitive and global function in clinical settings, this compound is offered exclusively as a research chemical for scientific investigation. Researchers may utilize this compound as a metabolite reference standard, a synthetic intermediate in organic chemistry studies, or a lead compound for exploring novel structure-activity relationships. Its specific hydroxy group at the 11alpha position may influence its binding affinity, metabolism, and overall pharmacological profile compared to galanthamine, presenting opportunities for advanced study. This product is intended for Research Use Only and is not meant for diagnostic or therapeutic applications or human consumption. Researchers should consult the safety data sheet (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H21NO4

Molecular Weight

303.35 g/mol

IUPAC Name

(1R,2S,12R,14S)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene-2,14-diol

InChI

InChI=1S/C17H21NO4/c1-18-8-10-3-4-12(21-2)16-15(10)17(13(20)9-18)6-5-11(19)7-14(17)22-16/h3-6,11,13-14,19-20H,7-9H2,1-2H3/t11-,13-,14-,17-/m1/s1

InChI Key

YLFKDWVECRVHGB-LSCFUAHRSA-N

SMILES

CN1CC(C23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O)O

Isomeric SMILES

CN1C[C@H]([C@]23C=C[C@H](C[C@H]2OC4=C(C=CC(=C34)C1)OC)O)O

Canonical SMILES

CN1CC(C23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O)O

Origin of Product

United States

Natural Occurrence and Biological Distribution of 11alpha Hydroxygalanthamine

Taxonomic Distribution within the Amaryllidaceae Family

The Amaryllidaceae alkaloids are considered a significant chemotaxonomic feature of the Amaryllidoideae subfamily, which includes 59 genera and over 800 species found mainly in tropical and subtropical regions. nih.gov These alkaloids have been reported in approximately 350 species, representing 44% of the subfamily. nih.gov

Genera and Species Identified as Sources (e.g., Pancratium maritimum, Hippeastrum)

11alpha-Hydroxygalanthamine has been isolated from several species within the Amaryllidaceae family. Notable sources include:

Pancratium maritimum : This species, commonly known as the sea daffodil, has been a significant source for the isolation of this compound. mdpi.com Research on P. maritimum collected in Portugal led to the isolation of this compound from the bulbs. mdpi.com Another study on Bulgarian Pancratium maritimum also identified this compound (referred to as habranthine) among the isolated alkaloids. researchgate.net It is worth noting that the compound previously identified as habranthine is now confirmed to be this compound. nih.gov

Hippeastrum species : The genus Hippeastrum is another source of this compound. While a study on Hippeastrum papilio resulted in the isolation of its epimer, 11beta-hydroxygalanthamine, it also confirmed that the previously reported habranthine from other species is indeed this compound. nih.govnih.gov Further research has identified this compound in other Hippeastrum species as well. cuni.cz

Habranthus brachyandrum : This species was one of the initial sources from which the compound, then named habranthine, was isolated. nih.gov

Cyrtanthus obliquus : From this species, this compound was isolated along with several other known alkaloids. mdpi.com

Pancratium illyricum : This species, endemic to Sardinia, has been found to contain this compound (habranthine) in its fresh bulbs. nih.govrcaap.ptnih.gov

Table 1: Genera and Species Containing this compound

Family Subfamily Genus Species Common Name
Amaryllidaceae Amaryllidoideae Pancratium Pancratium maritimum Sea Daffodil
Amaryllidaceae Amaryllidoideae Pancratium Pancratium illyricum Illyrian Sea Lily
Amaryllidaceae Amaryllidoideae Hippeastrum Not specified
Amaryllidaceae Amaryllidoideae Habranthus Habranthus brachyandrum
Amaryllidaceae Amaryllidoideae Cyrtanthus Cyrtanthus obliquus

Localization within Plant Tissues

The distribution of Amaryllidaceae alkaloids can vary within different parts of the plant. In Pancratium maritimum, this compound has been successfully isolated from the bulbs. mdpi.com Similarly, studies on Hippeastrum papilio have shown that the bulbs and leaves have comparable alkaloid profiles. nih.gov In Pancratium illyricum, the fresh bulbs are a source of this alkaloid. nih.gov Research on Narcissus species, which also belong to the Amaryllidaceae family, indicates that galanthamine (B1674398), a related alkaloid, accumulates in the bulbs. mdpi.com Generally, Amaryllidaceae alkaloids are thought to be stored in the apoplast of tissues, particularly in the cell walls of vascular bundles, mesophyll cells, and epidermal cells of mature leaves. oup.com

Quantitative and Qualitative Variability in Natural Isolates

The presence and concentration of this compound and other Amaryllidaceae alkaloids can differ based on the species, the specific plant part, and even the geographical location of the plant. For instance, in a study of various Narcissus cultivars, the content of galanthamine-type alkaloids was found to be highest in the leaves of Narcissus confusus and Narcissus hispanicus. researchgate.net The alkaloid profile of Hippeastrum papilio showed that while it contains various alkaloids, galanthamine was found in relatively high quantities. nih.gov The collection period can also influence the alkaloid content, as seen in the collection of Pancratium maritimum during its flowering period for alkaloid extraction. mdpi.com Such variations highlight the dynamic nature of secondary metabolite production in plants.

Chemical Synthesis and Semisynthesis of 11alpha Hydroxygalanthamine and Analogs

Total Synthesis Strategies for Galanthamine (B1674398) Skeleton

The total synthesis of the galanthamine skeleton has been a subject of intense investigation for decades, driven by the compound's therapeutic importance and its limited availability from natural sources. wikipedia.org Initial methods often suffered from low yields, but significant progress has led to more efficient and scalable routes. wikipedia.org Strategies often begin with commercially available materials like isovanillin. wikipedia.orgresearchgate.netsemanticscholar.org

A variety of approaches have been developed to assemble the characteristic tetracyclic structure, which features a strained framework and an all-carbon quaternary stereocenter. cardiff.ac.uk These strategies can be broadly categorized by the key bond-forming reactions used to construct the core rings.

Strategy Key Researchers/Groups Description
Biomimetic Oxidative Coupling Barton, Kirby, KametaniThis early approach mimics the natural biosynthetic pathway, using an intramolecular oxidative phenol (B47542) coupling to form the dihydrobenzofuran ring system. wikipedia.orgchim.it This method typically uses stoichiometric metal or hypervalent iodine reagents. cardiff.ac.uk
Intramolecular Heck Reaction Trost, Fels, BrownA palladium-catalyzed intramolecular Heck reaction is a powerful tool for constructing the dihydrofuran ring (B-ring) and establishing the crucial quaternary carbon center. wikipedia.orgresearchgate.netcardiff.ac.ukrsc.org
Reductive Heck Cyclization Zhou, XieThis variation of the Heck reaction is used to form the A-C ring connection and set the quaternary center, while also installing a side chain that serves as a precursor for the nitrogen-containing D-ring. chim.itnih.gov
Enyne Metathesis BrownAn enyne ring-closing metathesis (RCM) reaction, often using a Grubbs' catalyst, has been employed to efficiently form the C-ring of the galanthamine core. rsc.org
Palladium-Catalyzed Cascade Zhang, Zhang, et al.A concise strategy that rapidly constructs the tetracyclic skeleton via a palladium-catalyzed carbonylative cascade annulation, followed by a late-stage reorganization of the framework. acs.orgnih.gov

The construction of the galanthamine core relies on a series of sophisticated chemical transformations. Certain reactions have proven particularly pivotal in achieving efficient and stereocontrolled syntheses.

Heck Cyclization : The intramolecular Heck reaction has become a cornerstone of modern galanthamine synthesis. researchgate.net In the Trost synthesis, this reaction is used to form the dihydrofuran ring. wikipedia.org Similarly, Brown and coworkers utilized an intramolecular Heck reaction to forge the central five-membered B-ring, creating the tricyclic core of the molecule. rsc.org This reaction is highly effective for creating the sterically congested quaternary carbon at the C-4a position.

Allylic Oxidation : The introduction of the hydroxyl group at the C-6 position to form the characteristic allylic alcohol moiety of galanthamine is a critical step. A common method is allylic oxidation using selenium dioxide, which can provide the desired alcohol with the correct stereochemistry. wikipedia.org Trost's synthesis employs this method on a tricyclic intermediate to install the allylic alcohol. wikipedia.org Brown's approach also features a diastereoselective allylic oxidation step to yield the required (R)-allylic alcohol. researchgate.netrsc.org

Reductive Cyclization : A notable strategy involves an intramolecular reductive Heck cyclization. This palladium-catalyzed reaction not only forms the bond between the A and C rings to create the quaternary center but also reduces the double bond in the process. chim.itnih.gov This method offers the advantage of establishing the ester side chain that can be later converted into the azepine D-ring. chim.it

Other key reactions include the Mitsunobu reaction for coupling aryl and alcohol fragments, researchgate.netsemanticscholar.org Pictet-Spengler cyclization for forming the azepine D-ring, and various reductive amination techniques to install the N-methyl group and close the final ring. wikipedia.orgchim.it

The introduction of a hydroxyl group onto the galanthamine skeleton is a defining feature of the molecule and its derivatives. In the synthesis of galanthamine itself, the key hydroxylation event is the stereoselective formation of the C-6 allylic alcohol. This is typically achieved in the later stages of the synthesis on a tricyclic precursor containing the pre-formed A, B, and C rings. As mentioned, selenium dioxide is a classic reagent for this transformation, directly oxidizing the allylic position. wikipedia.org The stereochemical outcome of this oxidation is crucial for obtaining the desired biological activity.

Semisynthetic Routes from Naturally Occurring Precursors or Related Alkaloids

Given the complexity of the total synthesis, semisynthetic methods starting from more abundant, naturally occurring alkaloids are an attractive alternative. The most common precursor for the semisynthesis of galanthamine is narwedine, its biosynthetic precursor, which contains the same tetracyclic skeleton but features a ketone at the C-6 position instead of an allylic alcohol. wikipedia.orgchim.it

The conversion of narwedine to galanthamine involves the stereoselective reduction of this C-6 ketone. This reduction, often carried out with reagents like lithium aluminum hydride, typically yields a mixture of galanthamine and its C-6 epimer, epi-galanthamine, which can then be separated. chim.it A remarkable feature of narwedine chemistry is the ability to perform a dynamic kinetic resolution. Racemic narwedine can be resolved by seeding with a small amount of an enantiomerically pure catalyst, allowing for the isolation of enantiomerically enriched narwedine for subsequent reduction to (-)-galanthamine. wikipedia.orggoogle.com

Synthesis of Structural Analogs and Derivatives of 11alpha-Hydroxygalanthamine

The synthesis of structural analogs and derivatives is crucial for exploring structure-activity relationships. These efforts often focus on modifying existing functional groups or altering the stereochemistry at various positions.

Once the 11-hydroxyl group is installed on the galanthamine skeleton, it serves as a synthetic handle for creating a diverse range of analogs. Standard organic transformations can be applied to modify this hydroxyl group, allowing for the exploration of how changes in steric bulk, electronics, and hydrogen-bonding capacity affect biological activity. Potential modifications include:

Etherification : Formation of ethers by reaction with alkyl halides or other electrophiles under basic conditions.

Esterification : Acylation with acid chlorides or anhydrides to produce esters.

Carbonate and Carbamate Formation : Reaction with reagents like triphosgene (B27547) followed by the addition of alcohols or amines.

The stereochemistry of the hydroxyl groups and ring junctions in the galanthamine framework is critical to its function. The synthesis of epimers and other stereoisomers is therefore of significant interest.

The synthesis of epi-galanthamine, the epimer at the C-6 hydroxyl position, is readily achieved alongside galanthamine from the reduction of narwedine. chim.it The two diastereomers are separable by chromatography, allowing for the study of each isomer.

The synthesis of other stereoisomers, such as those with different ring fusions, presents a greater synthetic challenge. It often requires developing entirely new synthetic routes or significantly modifying existing ones. For example, a non-natural D-ring isomer of galanthamine has been prepared, which involved key steps like an intramolecular Heck alkenylation and a radical-based Smiles rearrangement to achieve the alternative ring annulation. nih.gov Such isomers are valuable tools for understanding the specific structural requirements for biological activity. nih.gov

Isolation and Structural Elucidation Methodologies for 11alpha Hydroxygalanthamine in Research Contexts

Extraction and Purification Techniques from Plant Biomass

The initial step in studying 11alpha-Hydroxygalanthamine involves its extraction from plant material, typically the bulbs, followed by a series of purification steps to isolate the compound from a complex mixture of other alkaloids and plant metabolites.

Chromatographic Methods (e.g., High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Thin-Layer Chromatography (TLC), Vacuum Liquid Chromatography (VLC), Medium-Pressure Liquid Chromatography (MPLC))

Chromatographic techniques are fundamental to the isolation and purification of this compound. Early phytochemical investigations relied on column chromatography, a precursor to modern VLC and MPLC, using adsorbents like silica gel and alumina with gradient solvent systems to separate the alkaloidal fractions.

Thin-Layer Chromatography (TLC) is extensively used for the initial analysis of plant extracts and for monitoring the separation process. It provides a rapid assessment of the alkaloid profile of a given fraction. For Amaryllidaceae alkaloids, silica gel plates are commonly employed with various solvent systems, and visualization is typically achieved using Dragendorff's reagent, which produces characteristic orange spots for alkaloids.

High-Performance Liquid Chromatography (HPLC) offers a high-resolution technique for the final purification and quantification of this compound. Reversed-phase columns (e.g., C18) are frequently used with mobile phases consisting of mixtures of acetonitrile and water, often with additives like trifluoroacetic acid to improve peak shape.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This technique is invaluable for the rapid identification of known alkaloids in crude extracts and for guiding the isolation process by targeting compounds with the specific mass of this compound.

The table below summarizes typical chromatographic methods used in the analysis of galanthamine-type alkaloids.

TechniqueStationary PhaseTypical Mobile Phase/Solvent SystemPurpose
TLC Silica GelChloroform:Methanol mixturesMonitoring fractions, Preliminary analysis
VLC/MPLC Silica Gel / AluminaHexane, Chloroform, Methanol gradientsInitial fractionation of crude extract
HPLC Reversed-Phase C18Acetonitrile/Water with TFAFinal purification, Quantification
LC-MS Reversed-Phase C18Acetonitrile/Water with Formic AcidRapid identification in extracts

Advanced Spectroscopic Techniques for Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D NMR, including HSQC, HMBC)

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules like this compound. The structural assignment was definitively revised and confirmed through extensive NMR studies, distinguishing it from its 11β-epimer.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms, while the ¹³C NMR spectrum reveals the number and type of carbon atoms in the molecule. Key signals in the ¹H NMR spectrum of this compound include the aromatic protons, the olefinic proton, the methoxy group, and the N-methyl group. The chemical shift and coupling constants of the proton at C-11 are particularly diagnostic for determining the α-configuration of the hydroxyl group.

2D NMR (HSQC and HMBC): Two-dimensional NMR experiments are crucial for establishing the complete carbon skeleton and the precise placement of protons.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of protonated carbons. scielo.org.mx

A comparison of key ¹H NMR data for the C-11 epimers highlights the stereochemical difference:

ProtonThis compound (Habranthine) δ (ppm), J (Hz)11beta-Hydroxygalanthamine δ (ppm), J (Hz)
H-11 4.13 (br s)4.02 (dd, J = 10.8, 4.5)
H-1 6.47 (d, J = 10.3)6.64 (d, J = 10.3)
H-2 6.04 (d, J = 10.3)6.03 (d, J = 10.3)
OMe 3.84 (s)3.84 (s)
NMe 2.45 (s)2.45 (s)

Mass Spectrometry (MS, ESI-MS, HREIMS, GC-MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.

High-Resolution Electron Ionization Mass Spectrometry (HREIMS): This technique provides the exact mass of the molecular ion, which allows for the determination of the molecular formula. For this compound, the molecular ion peak is observed at m/z 303, corresponding to the molecular formula C₁₇H₂₁NO₄.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is widely used for the analysis of Amaryllidaceae alkaloids. The electron impact (EI) mass spectrum of galanthamine-type alkaloids shows characteristic fragmentation patterns. A typical fragmentation for this compound involves the loss of the elements of the C-11/C-12 bridge and the hydroxyl group at C-3, leading to a base peak at m/z 230.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique often coupled with HPLC (LC-MS). It typically produces a protonated molecular ion [M+H]⁺, which for this compound would be at m/z 304. Tandem mass spectrometry (MS/MS) of this ion can provide further structural information. For galanthamine-type compounds, a characteristic fragment ion at m/z 213 is often observed in ESI-MS/MS.

TechniqueIonization MethodKey Observation for this compound
HREIMS Electron IonizationMolecular Ion (M⁺) at m/z 303
GC-MS Electron IonizationBase Peak at m/z 230
ESI-MS ElectrosprayProtonated Molecule [M+H]⁺ at m/z 304

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

While less detailed than NMR or MS, IR and UV-Vis spectroscopy provide valuable information about the functional groups and chromophores present in the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for the hydroxyl (-OH) group (a broad band around 3400 cm⁻¹), aromatic C-H stretching (above 3000 cm⁻¹), aliphatic C-H stretching (below 3000 cm⁻¹), C=C double bonds of the aromatic and cyclohexene rings (around 1600-1500 cm⁻¹), and C-O stretching of the ether and alcohol functionalities (around 1250-1050 cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV spectrum is determined by the conjugated system within the molecule. For galanthamine-type alkaloids, the diene system within the hydrodebzofuran ring system gives rise to characteristic absorption maxima. Typically, two main absorption bands are observed, one around 230 nm and another around 280-290 nm.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. This technique involves diffracting X-rays off a single crystal of the compound. By analyzing the diffraction pattern, a detailed map of the electron density can be generated, revealing the precise position of each atom in space.

While the structures of related alkaloids like galanthamine (B1674398) have been determined by X-ray crystallography, to date, a single-crystal X-ray diffraction analysis for this compound has not been reported in the scientific literature. The absolute configuration has been established through a combination of other spectroscopic methods, particularly NMR, and by chemical correlation to compounds of known stereochemistry.

Pharmacological and Biological Research of 11alpha Hydroxygalanthamine Pre Clinical and in Vitro Studies

Enzyme Inhibition Studies

11alpha-Hydroxygalanthamine, also known as sanguinine, has demonstrated notable inhibitory activity against acetylcholinesterase (AChE) in preclinical in vitro studies. Research has identified it as a potent inhibitor of this key enzyme involved in the breakdown of the neurotransmitter acetylcholine (B1216132).

One study reported a significant AChE inhibitory potency for sanguinine, with a half-maximal inhibitory concentration (IC50) value of 0.10 µg/mL, which is approximately 0.33 µM. The presence of sanguinine, along with galanthamine (B1674398), in plant extracts has been credited for the observed strong AChE inhibition of those extracts.

Further research on related compounds has provided additional insights. An epimer of this compound, 11β-hydroxygalanthamine, was found to have an IC50 value of 3.49 µM for AChE inhibition nih.gov. Another related compound, habranthine, which has been described as 11-hydroxygalanthamine, exhibited an IC50 of 1.61 µM against AChE, showing comparable potency to the parent compound, galanthamine, which had an IC50 of 1.07 µM in the same study nih.gov.

CompoundIC50 (µM) for AChE Inhibition
Sanguinine (this compound)~0.33
11β-hydroxygalanthamine3.49
Habranthine1.61
Galanthamine (for comparison)1.07

Receptor Modulation and Ligand Binding Studies

There is no specific information available from preclinical and in vitro studies detailing the interaction of this compound with nicotinic acetylcholine receptors (nAChRs), including any potential allosteric modulatory effects.

Preclinical and in vitro research has not yet identified or described other potential molecular targets for this compound beyond its known activity as an acetylcholinesterase inhibitor.

Cellular and Sub-cellular Level Investigations

There are no available scientific reports on the investigation of this compound at the cellular or sub-cellular level.

In vitro Neuroprotective Effects (e.g., against amyloid-beta induced toxicity)

There is currently no specific scientific literature available detailing the in vitro neuroprotective effects of this compound, particularly concerning its potential to mitigate amyloid-beta-induced toxicity in neuronal cell cultures.

Antioxidant Properties in Cellular Models

Investigations into the antioxidant properties of this compound in various cellular models have not been reported in the available scientific literature. Therefore, no data on its capacity to neutralize reactive oxygen species or upregulate endogenous antioxidant defenses in a cellular context can be provided.

Investigating Cytotoxic Effects in Non-Cancerous Cell Lines (for selectivity)

A literature search did not yield any studies that have specifically investigated the cytotoxic effects of this compound in non-cancerous cell lines. Such studies would be crucial for determining the compound's selectivity and potential for off-target effects.

Cellular Assays for Specific Biological Activities

There is a lack of published research employing specific cellular assays to elucidate the distinct biological activities of this compound.

Animal Model Studies (Pre-clinical Efficacy and Pharmacodynamics, excluding safety/adverse effects or toxicology in detail)

Studies in Animal Models of Cognitive Function or Neurological Disorders

Preclinical studies evaluating the efficacy and pharmacodynamic profile of this compound in animal models of cognitive dysfunction or other neurological disorders have not been documented in the available scientific literature.

Investigation of Effects on Neurotransmitter Systems

There is no available research data from in vivo animal studies on the specific effects of this compound on various neurotransmitter systems, such as the cholinergic, glutamatergic, or monoaminergic pathways.

Due to the absence of specific research data for this compound, the generation of data tables is not possible.

Exploration of Other Biological Activities (e.g., Anti-inflammatory, Antiparasitic, Antifungal)

No preclinical or in vitro data are available in the public domain regarding the anti-inflammatory, antiparasitic, or antifungal properties of this compound.

Metabolic Biotransformation Studies of 11alpha Hydroxygalanthamine Non Clinical Context

In vitro Hepatic Metabolism (e.g., Microsomal Studies)

In vitro studies utilizing liver microsomes are instrumental in elucidating the primary metabolic routes of xenobiotics. For galantamine, such studies have revealed that approximately 75% of the compound is metabolized in the liver. It is reasonable to infer that 11alpha-Hydroxygalanthamine would also be a substrate for hepatic enzymes, undergoing further biotransformation in these subcellular fractions. The introduction of a hydroxyl group at the 11-alpha position may influence the rate and pathways of metabolism compared to the parent compound.

The cytochrome P450 (CYP) superfamily of enzymes is paramount in the metabolism of a vast array of drugs, including galantamine. In vitro studies have unequivocally identified CYP2D6 and CYP3A4 as the principal isoenzymes responsible for the phase I metabolism of galantamine drugbank.comnih.govwikipedia.orgresearchgate.net.

CYP2D6: This enzyme is primarily responsible for the O-demethylation of galantamine, a major metabolic pathway. Given that this compound retains the O-methyl group, it is highly probable that CYP2D6 would also catalyze the O-demethylation of this metabolite.

CYP3A4: This isoenzyme mediates the N-oxidation of galantamine to form galantamine-N-oxide. Since the tertiary amine group is also present in this compound, CYP3A4 is likely involved in its metabolism, potentially leading to the formation of an N-oxide derivative.

The involvement of these key CYP enzymes in the biotransformation of this compound is a logical extension of their established role in the metabolism of the parent compound.

Table 1: Key Cytochrome P450 Enzymes in the Postulated Metabolism of this compound

EnzymePostulated Role in this compound Metabolism
CYP2D6 O-demethylation
CYP3A4 N-oxidation

Identification of Metabolites (e.g., O-desmethyl-11alpha-hydroxygalanthamine, N-oxide derivatives)

Based on the known metabolic pathways of galantamine, several potential metabolites of this compound can be hypothesized. The primary metabolites of galantamine are O-desmethyl-galantamine and galantamine-N-oxide drugbank.com. Therefore, the analogous metabolites for this compound would be:

O-desmethyl-11alpha-hydroxygalanthamine: This metabolite would result from the O-demethylation of this compound, likely catalyzed by CYP2D6.

This compound-N-oxide: This derivative would be formed through the N-oxidation of the tertiary amine, a reaction anticipated to be mediated by CYP3A4.

Further investigation through in vitro metabolism studies with this compound as the substrate would be necessary to confirm the formation of these and potentially other metabolites.

Enzymatic Hydroxylation, Methylation, and Conjugation Pathways

Hydroxylation: The formation of this compound itself is a result of hydroxylation of galantamine. It is conceivable that further hydroxylation at other positions on the molecule could occur, although this is less documented.

Methylation: While O-demethylation is a major pathway, the potential for methylation reactions should not be entirely dismissed, although it is not reported as a primary metabolic route for galantamine.

Conjugation: Phase II metabolic pathways are crucial for increasing the water solubility of metabolites and facilitating their excretion. For galantamine, glucuronidation is a significant conjugation pathway drugbank.com. It is highly probable that this compound and its phase I metabolites, such as O-desmethyl-11alpha-hydroxygalanthamine, would undergo glucuronidation. The hydroxyl group at the 11-alpha position, as well as any newly formed hydroxyl groups from demethylation, would serve as sites for conjugation with glucuronic acid. Sulfate conjugation is another possible phase II reaction drugbank.com.

Table 2: Postulated Metabolic Pathways for this compound

Metabolic PathwayPotential Metabolite(s)
O-Demethylation O-desmethyl-11alpha-hydroxygalanthamine
N-Oxidation This compound-N-oxide
Glucuronidation This compound-glucuronide, O-desmethyl-11alpha-hydroxygalanthamine-glucuronide
Sulfate Conjugation This compound-sulfate

Structure Activity Relationship Sar Studies of 11alpha Hydroxygalanthamine and Its Analogs

Impact of the 11-Hydroxyl Group on Pharmacological Profiles

The introduction of a hydroxyl group at the C-11 position of the galanthamine (B1674398) scaffold profoundly influences its biological activity. This modification, particularly with the alpha stereochemistry, alters the compound's binding affinity and selectivity for its target enzymes.

Galanthamine, a tertiary alkaloid, is a well-established reversible, competitive inhibitor of AChE. Its efficacy is attributed to its specific interactions within the active site of the enzyme. When compared to its parent compound, 11alpha-Hydroxygalanthamine's pharmacological profile is expected to be modulated by the presence of the hydroxyl group. This additional functional group can participate in new hydrogen bonding interactions within the enzyme's active site, potentially increasing its binding affinity and inhibitory potency.

The Amaryllidaceae family of plants produces a diverse array of alkaloids with varying biological activities. While direct comparative studies with a broad spectrum of these alkaloids are limited, the unique structural feature of the 11-hydroxyl group in this compound sets it apart. It is hypothesized that this modification could enhance its selectivity for AChE over other cholinesterases, such as butyrylcholinesterase (BuChE), a desirable trait for minimizing side effects.

CompoundTarget EnzymeReported Activity
GalanthamineAcetylcholinesterase (AChE)Reversible, competitive inhibitor
Lycorine (B1675740)VariousAntitumor, antiviral activities
Haemanthamine (B1211331)VariousApoptosis-inducing properties
This compound Acetylcholinesterase (AChE)Potentially enhanced inhibitory activity

Stereochemistry plays a pivotal role in the biological activity of galanthamine analogs. The orientation of the hydroxyl group at the C-11 position, whether in the alpha (axial) or beta (equatorial) configuration, can dramatically alter the molecule's interaction with its biological target.

The biological activity of this compound is not solely determined by the C-11 hydroxyl group. Modifications at other positions on the galanthamine scaffold can further modulate its pharmacological profile. For instance, substitutions on the aromatic ring or the nitrogen atom can influence the compound's lipophilicity, ability to cross the blood-brain barrier, and its binding affinity to the AChE active site.

Structure-activity relationship studies on various galanthamine derivatives have shown that:

N-alkylation: Introduction of different alkyl groups on the nitrogen atom can significantly impact AChE inhibitory activity.

Aromatic substitution: Modifications to the methoxy group on the aromatic ring can alter the electronic properties and binding interactions of the molecule.

The interplay between the 11-alpha-hydroxyl group and substituents at these other positions is a critical area of research for optimizing the therapeutic properties of this class of compounds.

Molecular Features Essential for Enzyme Binding and Receptor Interactions

The inhibitory activity of this compound against acetylcholinesterase is governed by a precise set of molecular interactions within the enzyme's active site. Molecular docking and modeling studies provide valuable insights into these interactions.

The key molecular features of this compound that are likely essential for its binding to AChE include:

The tertiary amine: The protonated nitrogen atom is crucial for anchoring the molecule within the active site gorge through a cation-π interaction with the indole ring of a tryptophan residue (Trp86).

The aromatic ring: The benzene ring participates in π-π stacking interactions with aromatic residues, such as phenylalanine (Phe330), contributing to the binding affinity.

The ether linkage: The oxygen atom of the dibenzofuran ring system can form hydrogen bonds with amino acid residues in the active site.

The 11-alpha-hydroxyl group: This group is hypothesized to form a critical hydrogen bond with a serine or tyrosine residue within the active site, further stabilizing the enzyme-inhibitor complex.

These interactions collectively position this compound in a manner that blocks the entry of the natural substrate, acetylcholine (B1216132), to the catalytic site, thereby inhibiting its hydrolysis.

Development of SAR Models based on Experimental Data

The development of robust Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models is essential for the rational design of novel and more potent galanthamine analogs. These models are built upon experimental data from a series of related compounds and aim to correlate specific structural features with biological activity.

While a specific SAR model for this compound and its close analogs is not yet extensively detailed in the literature, the general principles derived from broader galanthamine SAR studies can be applied. These studies typically involve the synthesis of a library of derivatives with systematic variations at different positions of the galanthamine scaffold. The biological activity of each compound is then determined, and the data is used to build a model that can predict the activity of new, unsynthesized compounds.

Key descriptors used in these models often include:

Steric parameters: Molecular volume, surface area.

Electronic parameters: Partial charges, dipole moment.

Hydrophobic parameters: LogP (partition coefficient).

Topological indices: Describing molecular connectivity and shape.

The development of a dedicated SAR model for 11-hydroxylated galanthamine derivatives would be a significant step forward in this field, enabling the in-silico screening of virtual libraries and the prioritization of candidates for synthesis and biological evaluation. This approach would accelerate the discovery of new and improved acetylcholinesterase inhibitors based on the this compound scaffold.

Computational and Molecular Modeling Approaches for 11alpha Hydroxygalanthamine Research

Molecular Docking Simulations with Target Enzymes and Receptors (e.g., AChE, nAChRs)

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In the context of galanthamine (B1674398) derivatives, docking is crucial for understanding their interaction with key targets in Alzheimer's disease, such as Acetylcholinesterase (AChE) and nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov

Numerous in silico studies have employed molecular docking to investigate the binding of galanthamine and its analogs to the active site of AChE. nih.gov These simulations have been instrumental in explaining the inhibitory mechanism of this class of compounds. For galanthamine, docking studies have revealed key interactions within the enzyme's gorge, which are fundamental to its inhibitory activity. nih.gov

A primary output of molecular docking simulations is the prediction of the binding mode, which describes the specific orientation and conformation of the ligand within the target's binding site. From this, interaction energies can be calculated to estimate the binding affinity. For galanthamine, these predictions have been corroborated with experimental data, providing a solid foundation for the design of new derivatives. mdpi.com

Detailed predictions of the binding modes and interaction energies specifically for 11alpha-Hydroxygalanthamine are not extensively published. A comparative docking study between galanthamine and this compound would be required to elucidate how the hydroxyl group at the 11-alpha position alters the interaction profile with key residues in the binding sites of AChE and nAChRs.

Parameter Description Relevance for this compound
Binding ModeThe predicted orientation and conformation of the ligand in the active site.Would reveal how the 11-alpha-hydroxy group influences interactions with target residues.
Interaction EnergyA calculated value representing the strength of the ligand-target interaction.Would provide a quantitative estimate of binding affinity compared to galanthamine.
Key ResiduesSpecific amino acids in the target protein that form significant interactions with the ligand.Identifying these would be crucial for understanding the compound's mechanism of action.

This table represents the type of data that would be generated from molecular docking simulations. Specific values for this compound are not available in the reviewed literature.

Molecular Dynamics Simulations to Study Ligand-Protein Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing researchers to observe the stability of the binding mode and the nature of the interactions over time. mdpi.com For galanthamine and its analogs, MD simulations have been used to confirm the stability of docked poses within the AChE binding site and to analyze the flexibility of the complex. nih.gov

Specific molecular dynamics simulation studies for this compound are not detailed in the available scientific literature. Such simulations would be valuable to assess the stability of its interaction with target proteins and to understand how the 11-alpha-hydroxy group affects the dynamic behavior of the ligand-protein complex.

Simulation Parameter Description Potential Insights for this compound
RMSD (Root Mean Square Deviation)Measures the average distance between the atoms of the ligand and protein over time, indicating stability.Would show if the this compound-target complex is stable over the simulation time.
Hydrogen Bond AnalysisTracks the formation and breaking of hydrogen bonds between the ligand and protein.Would highlight the role of the 11-alpha-hydroxy group in forming stable hydrogen bonds.
Binding Free Energy CalculationMore rigorous methods like MM/PBSA or MM/GBSA can be used to calculate the free energy of binding.Would provide a more accurate estimation of binding affinity than docking scores alone.

This table illustrates the kind of data obtained from molecular dynamics simulations. Specific data for this compound is not present in the reviewed literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. pku.edu.cn For galanthamine analogs, 3D-QSAR studies have been conducted to understand the relationship between their structural features and their AChE inhibitory activity. pku.edu.cn These models have identified that steric effects are a dominant factor influencing the activity of these compounds. pku.edu.cn

A specific QSAR model that includes this compound and systematically evaluates the impact of the 11-alpha-hydroxy substitution on activity has not been found in the surveyed literature. Developing such a model would require a dataset of galanthamine derivatives with varying substituents at different positions, including the 11-alpha position, and their corresponding biological activities.

In Silico Prediction of Biotransformation Pathways

In silico tools can predict the metabolic fate of a compound by identifying potential sites of metabolism and the resulting metabolites. nih.gov For galanthamine, electrochemical simulation models have been used to predict its oxidative metabolism, identifying N-demethylated, dehydrogenated, and oxygenated products. nih.gov These in silico approaches are valuable for early-stage drug development to anticipate the biotransformation of new chemical entities. news-medical.net

The specific biotransformation pathways of this compound predicted through in silico methods have not been detailed in the available literature. Such a study would involve using software that can predict the sites of metabolism by various enzyme systems, such as cytochrome P450s, and subsequently predict the structures of the potential metabolites. nih.gov

Metabolic Transformation Predicted Metabolites (General for Galanthamine) Potential Relevance for this compound
N-demethylationNorgalanthamineLikely to also be a metabolic pathway for this compound.
DehydrogenationDehydrogalanthamineThe presence of the 11-alpha-hydroxy group might influence this pathway.
OxygenationHydroxylated galanthamine derivativesFurther oxygenation at other positions could be a potential metabolic route.

This table provides examples of predicted metabolic transformations for galanthamine. Specific predictions for this compound are not available in the reviewed literature.

Future Research and Applications of this compound

The study of this compound, a hydroxylated derivative of the well-known Alzheimer's drug galanthamine, is an expanding field with significant potential. While much of the current research has focused on the parent compound, emerging interest in its metabolites and analogs is paving the way for new avenues of investigation. This article explores the future research directions and potential applications of this compound, from understanding its formation to harnessing its potential in medicine and biotechnology.

Q & A

Q. How can researchers ensure compliance with ethical guidelines in animal studies involving 11α-Hydroxygalanthamine?

  • Methodological Answer :
  • IACUC Approval : Submit detailed protocols (dose justification, endpoints) to institutional review boards. Adhere to NIH’s Guide for the Care and Use of Laboratory Animals .
  • Humane Endpoints : Define criteria for early euthanasia (e.g., >20% weight loss, severe neurological deficits) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.